Dehydroepiandrosterone 3-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

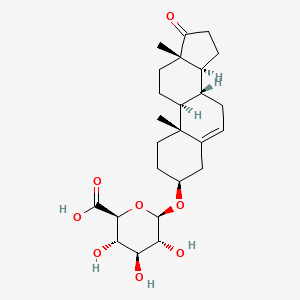

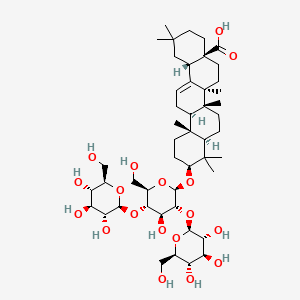

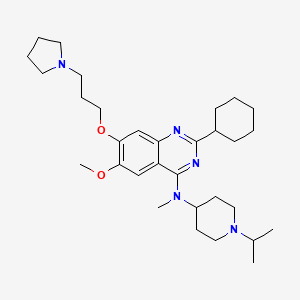

Dehydroepiandrosterone 3-glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, dehydroepiandrosterone 3-glucuronide is considered to be a steroid conjugate lipid molecule. Dehydroepiandrosterone 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroepiandrosterone 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroepiandrosterone 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). Dehydroepiandrosterone 3-glucuronide can be biosynthesized from beta-D-glucuronic acid and dehydroepiandrosterone.

Dehydroisoandrosterone 3-glucuronide is a steroid glucosiduronic acid having dehydroepiandrosterone as the steroid component. It has a role as a metabolite. It derives from a beta-D-glucuronic acid and a dehydroepiandrosterone.

科学的研究の応用

Neurological Applications

DHEA has been examined for its potential benefits in treating depression and depressive symptoms across various psychiatric and medical conditions. Studies have shown that DHEA supplementation can lead to significant improvements in patients with depression, including those suffering from schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, the results in patients with fibromyalgia and autoimmune diseases remain inconclusive or contradictory (Peixoto et al., 2014).

Endocrinological Research

Research on congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency has highlighted the role of DHEA in adrenal and gonadal steroid synthesis. Elevated DHEA concentrations are a hallmark of this condition, which affects steroid synthesis. The findings suggest that managing DHEA levels could play a role in treating this rare form of congenital adrenal hyperplasia (Al Alawi et al., 2019).

Reproductive Health

In the context of reproductive health, DHEA supplementation has been investigated for its potential to improve in vitro fertilization (IVF) outcomes, particularly in patients with diminished ovarian reserve or poor ovarian response. Studies indicate that DHEA can enhance several IVF outcomes, such as increasing the number of oocytes retrieved and improving the quality of embryos, although its impact on live birth rates requires further investigation (Wang et al., 2022).

Bone Health and Osteoporosis

Investigations into DHEA's role in bone health have shown promising results, particularly concerning osteoporosis and fracture healing. The hormone has been linked to increased bone mineral density and improved fracture healing, attributed to its ability to enhance osteoblast activity and insulin-like growth factor 1 (IGF-1) expression, crucial for bone regeneration and health (Kirby et al., 2020).

Immunological and Anti-Aging Research

DHEA's immunological roles and potential anti-aging effects have been subjects of interest, given its wide range of pharmacological activities. While some studies have noted improvements in aspects like immune modulation, muscle building, and hormonal balance, the comprehensive benefits and mechanisms of DHEA in aging and immune function remain areas for further exploration (Sahu et al., 2020).

特性

CAS番号 |

3331-64-4 |

|---|---|

製品名 |

Dehydroepiandrosterone 3-glucuronide |

分子式 |

C25H36O8 |

分子量 |

464.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

InChIキー |

GLONBVCUAVPJFV-PCDHEYSGSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

正規SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)

![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)